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Azide-DSBSO crosslinker

Cat. No.: B12369486
M. Wt: 647.7 g/mol
InChI Key: AKLJWXIVLPURNY-UHFFFAOYSA-N
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Description

Evolution of XL-MS in Elucidating Protein-Protein Interactions (PPIs) and Structural Biology

The application of chemical cross-linking to study proteins dates back several decades, but its combination with modern mass spectrometry has led to significant advancements. numberanalytics.comnih.gov Initially, XL-MS was primarily used to analyze purified, isolated protein complexes, providing low-resolution structural information. nih.govnih.gov However, over the last two decades, major technological progress in mass spectrometry, the development of sophisticated data analysis software, and innovations in cross-linking chemistry have transformed the field. drugtargetreview.comnih.govnih.gov

The evolution of XL-MS has expanded its application from studying single proteins to deciphering entire protein interaction networks within living cells, a field known as structural systems biology. nih.govresearchgate.net This has allowed researchers to investigate protein-protein interactions (PPIs) in their natural context, including in organelles, cells, and even tissues. researchgate.netacs.org Unlike traditional high-resolution methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR), XL-MS does not require large amounts of highly purified sample and can be used to study large, dynamic, or heterogeneous protein complexes that are often difficult to analyze with other techniques. drugtargetreview.comnumberanalytics.comnih.gov Consequently, XL-MS has become an essential complementary tool in structural biology, often integrated with methods like cryo-electron microscopy (cryo-EM) and computational modeling to build more accurate and comprehensive models of protein assemblies. nih.govresearchgate.netnumberanalytics.com

Strategic Importance of Multifunctional Crosslinkers in Contemporary Proteomics

The expansion of XL-MS to analyze complex biological systems, such as whole-cell lysates, highlighted the limitations of early, simple crosslinkers. austinpublishinggroup.com A major challenge is the low abundance of cross-linked peptides compared to the vast number of unmodified (linear) peptides after digestion, which makes their detection by mass spectrometry difficult. drugtargetreview.comacs.org Furthermore, the analysis of spectra from cross-linked peptides can be complex, hindering their unambiguous identification. nih.gov

To overcome these challenges, a new generation of multifunctional crosslinkers was developed. These advanced reagents incorporate several chemical features into a single molecule to streamline the experimental workflow. Key features include:

Cleavable Spacers: These linkers contain bonds that can be broken under specific conditions, such as during mass spectrometry analysis (MS-cleavable) or by chemical treatment (e.g., acid-cleavable). numberanalytics.comnih.gov MS-cleavable linkers, for instance, fragment in the mass spectrometer, separating the two linked peptides. This simplifies the data analysis, as the instrument can then sequence each peptide individually, making identification faster and more accurate. sigmaaldrich.comescholarship.org

Enrichment Handles: These are chemical tags, such as biotin (B1667282) or azide (B81097) groups, incorporated into the crosslinker's structure. nih.govd-nb.info An azide tag, for example, allows the cross-linked peptides to be selectively isolated from the complex mixture using "click chemistry," a highly efficient and specific reaction. nih.gov This enrichment step significantly increases the concentration of the target peptides, enhancing their chances of being detected by the mass spectrometer. acs.orgnih.gov

Membrane Permeability: For studying interactions within living cells (in vivo), the crosslinker must be able to cross the cell membrane to reach its protein targets. biorxiv.org Designing reagents with this property is crucial for capturing PPIs as they authentically occur inside the cell. nih.govnih.gov

The strategic design of crosslinkers with a combination of these functionalities has been pivotal in advancing proteomics, enabling more sensitive and comprehensive mapping of protein interaction networks on a system-wide scale. acs.orgpnas.org

Overview of Azide-DSBSO Crosslinker in Advanced XL-MS Workflows

The this compound (full name: azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide ) is a prime example of a modern, multifunctional reagent designed for advanced XL-MS studies. glpbio.comnih.govsigmaaldrich.com It integrates several critical features into one molecule to facilitate the study of PPIs, particularly within living cells. nih.govpnas.org

Azide-DSBSO is a homobifunctional crosslinker, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that primarily target the primary amines found on lysine (B10760008) residues and the N-termini of proteins. nih.govmedchemexpress.comcreative-proteomics.com Its design addresses the key challenges of in vivo XL-MS. nih.gov

Key functionalities of the this compound include:

Membrane Permeability : It is designed to efficiently penetrate the cell membrane, allowing for the cross-linking of proteins directly within their native cellular environment. glpbio.combiorxiv.orgsigmaaldrich.com

Enrichable Handle : It contains a bio-orthogonal azide tag. nih.govnih.gov This small chemical group serves as a handle for enrichment. After cell lysis and protein digestion, the azide-tagged peptides can be selectively captured through a copper-free click chemistry reaction with a molecule like biotin-tagged strained alkyne (BARAC), allowing for their purification via streptavidin affinity chromatography. nih.govresearchgate.net

MS-Cleavable Spacer : The spacer arm contains two symmetric sulfoxide (B87167) groups. nih.govnih.gov These bonds are designed to fragment preferentially during collision-induced dissociation (CID) in the mass spectrometer. nih.govsigmaaldrich.com This cleavage separates the linked peptides, which can then be identified more easily in subsequent fragmentation steps (MSn analysis). nih.gov

Acid-Cleavable Site : An acid-labile bond is included in the linker's structure. nih.govsigmaaldrich.com This allows the bulky enrichment tag (e.g., biotin) to be removed from the cross-linked peptides after purification and before MS analysis, which can improve ionization and detection. nih.gov

The combination of these features in Azide-DSBSO supports a robust workflow for identifying PPIs from complex samples. nih.gov A typical workflow involves treating living cells with Azide-DSBSO, lysing the cells, digesting the cross-linked proteins, enriching the cross-linked peptides via the azide tag, and finally analyzing them by LC-MSn. nih.govresearchgate.net This strategy has been successfully used to map PPIs in human cells at both the individual protein complex and proteome-wide levels, generating comprehensive interaction networks. nih.govbiorxiv.orgbiorxiv.org

Table 1: Properties of the this compound
PropertyDescriptionReference
Full Chemical NameAzide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide nih.govsigmaaldrich.com
CAS Number1704097-02-8 sigmaaldrich.commedchemexpress.com
Molecular FormulaC₂₄H₃₃N₅O₁₂S₂ sigmaaldrich.commedchemexpress.com
Molecular Weight647.68 g/mol sigmaaldrich.commedchemexpress.com
ReactivityHomobifunctional N-hydroxysuccinimide (NHS) esters react with primary amines (lysine side chains, N-termini). nih.govsigmaaldrich.com
Spacer Arm Length~14 Å nih.govpnas.orgsigmaaldrich.com
Cleavability
  • MS-Cleavable: Contains sulfoxide bonds that fragment during CID.
  • Chemically Cleavable: Contains an acid-labile acetal (B89532) bond for removal of enrichment tags.
  • nih.govsigmaaldrich.com
    Key Features
  • Membrane-permeable for in vivo studies.
  • Bio-orthogonal azide tag for enrichment via click chemistry.
  • glpbio.comnih.govsigmaaldrich.com

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C24H33N5O12S2 B12369486 Azide-DSBSO crosslinker

    Properties

    Molecular Formula

    C24H33N5O12S2

    Molecular Weight

    647.7 g/mol

    IUPAC Name

    (2,5-dioxopyrrolidin-1-yl) 3-[[2-(3-azidopropyl)-5-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylmethyl]-2-methyl-1,3-dioxan-5-yl]methylsulfinyl]propanoate

    InChI

    InChI=1S/C24H33N5O12S2/c1-23(9-2-10-26-27-25)38-13-24(14-39-23,15-42(36)11-7-21(34)40-28-17(30)3-4-18(28)31)16-43(37)12-8-22(35)41-29-19(32)5-6-20(29)33/h2-16H2,1H3

    InChI Key

    AKLJWXIVLPURNY-UHFFFAOYSA-N

    Canonical SMILES

    CC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCCN=[N+]=[N-]

    Origin of Product

    United States

    Design Principles and Molecular Architecture of Azide Dsbso Crosslinker for Academic Research

    Homobifunctional Amine Reactivity: N-Hydroxysuccinimide (NHS) Ester Chemistry

    Azide-DSBSO is a homobifunctional crosslinker, meaning it has two identical reactive groups. scbt.comcyanagen.comresearchgate.net These reactive moieties are N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comcreative-proteomics.combiorxiv.org The reaction between an NHS ester and a primary amine forms a stable amide bond, effectively creating a covalent linkage between the crosslinker and the protein. scbt.comthermofisher.comcreative-proteomics.com This reaction is most efficient at a pH range of 7-9. thermofisher.comglenresearch.com

    Specificity Towards Lysine Residues and Protein N-termini

    The NHS esters of Azide-DSBSO primarily target the primary amines of lysine (Lys) residues and the α-amine group at the N-terminus of a protein. researchgate.netacs.orgnih.gov While NHS esters are generally selective for primary amines, the abundance of lysine residues in proteins can sometimes lead to heterogeneous labeling. glenresearch.comnih.govnih.gov However, the reactivity of a specific lysine or N-terminus can be influenced by its local microenvironment, including solvent accessibility and the pKa of the amino group. nih.govnih.gov Exploiting the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine can allow for more selective labeling under controlled pH conditions. nih.govmdpi.com

    Integrated Bioorthogonal Azide (B81097) Tag for Affinity Enrichment

    A key feature of the Azide-DSBSO crosslinker is the incorporation of an azide (N₃) group. nih.govacs.orgnih.gov This azide tag is bioorthogonal, meaning it is chemically inert within biological systems and does not react with endogenous functional groups found in proteins, nucleic acids, or other biomolecules. nih.govthermofisher.comnih.gov This inertness allows for highly selective chemical reactions to be performed for the purpose of enrichment. nih.govmdpi.com

    Azide-Alkyne Click Chemistry Conjugation Strategies

    The azide tag enables the use of "click chemistry," specifically the azide-alkyne cycloaddition, for the conjugation of a reporter molecule, such as biotin (B1667282). nih.govnih.govlumiprobe.com This reaction forms a stable triazole linkage. thermofisher.comlumiprobe.com Two main strategies are employed:

    Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide-tagged peptides with an alkyne-functionalized reporter. lumiprobe.comnih.govrsc.org

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid potential toxicity associated with copper catalysts in living systems, a copper-free click chemistry approach can be used. nih.govnih.gov This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or biarylazacyclooctynone (BARAC), which reacts readily with the azide without the need for a catalyst. researchgate.netacs.orgnih.gov

    Advantages of Azide Tag in Enrichment Methodologies

    The integration of an azide tag offers several advantages for affinity enrichment of cross-linked peptides, which are often present in low abundance. researchgate.net After cross-linking and proteolytic digestion, the azide-tagged peptides can be selectively captured. acs.orgthermofisher.com For example, they can be reacted with an alkyne-biotin conjugate and then enriched using streptavidin-coated beads. acs.orgnih.gov This selective enrichment significantly improves the signal-to-noise ratio and increases the likelihood of identifying low-abundance cross-linked species. researchgate.netthermofisher.com An improved one-step enrichment method using DBCO-coupled Sepharose beads has been shown to be highly efficient, increasing the number of detectable cross-links and reducing sample processing time. researchgate.netacs.org

    MS-Cleavable Sulfoxide (B87167) Bonds for Enhanced Peptide Identification

    Azide-DSBSO incorporates sulfoxide groups within its spacer arm, which contain MS-cleavable carbon-sulfur (C-S) bonds. nsf.govsigmaaldrich.comnih.govnih.gov This feature is critical for simplifying the identification of cross-linked peptides by tandem mass spectrometry (MS/MS or MS²). thermofisher.comsigmaaldrich.comrsc.org During collision-induced dissociation (CID), these C-S bonds preferentially fragment before the peptide backbone. nsf.govnih.gov

    Fragmentation Characteristics and Diagnostic Ions in Tandem Mass Spectrometry (MSn)

    The fragmentation of the sulfoxide-containing crosslinker in the mass spectrometer generates a characteristic pattern of diagnostic ions. nih.govacs.orgthermofisher.com When a cross-linked peptide pair is subjected to MS² analysis, the cleavage of the C-S bonds separates the two peptides. nih.govsigmaaldrich.com This results in the formation of fragment ions where each peptide is attached to a remnant of the crosslinker. nih.govthermofisher.com

    For an inter-linked peptide pair (where two different peptides are linked), this fragmentation produces two characteristic fragment ion pairs. nih.govthermofisher.com These signature ions have a defined mass difference, which allows for their easy identification in the MS² spectrum. thermofisher.com These diagnostic ions can then be selected for a further round of fragmentation (MS³) to determine the sequence of the individual peptides. nih.govsigmaaldrich.com This MSⁿ-based workflow greatly simplifies data analysis and leads to more confident and unambiguous identification of cross-linked peptides. nih.govsigmaaldrich.comnih.gov The specific diagnostic ions for DSBSO have been defined as C₈H₁₂NO, C₈H₁₅N₂O, C₈H₁₂NOS, and C₈H₁₅N₂OS. acs.org

    Role in Overcoming the n² Problem in Data Analysis

    A significant challenge in conventional XL-MS is the "n² problem," where the computational search space required to identify a pair of cross-linked peptides expands quadratically with the number of proteins (n) in the database. acs.orgacs.org This complexity dramatically increases the chance of false-positive identifications, especially in proteome-wide studies. yulab.org

    The this compound is specifically designed to mitigate this issue through its MS-cleavable nature. acs.orgresearchgate.net The spacer arm of DSBSO contains two symmetric sulfoxide groups. nih.gov The carbon-sulfur (C-S) bonds adjacent to these sulfoxide moieties are significantly more labile than the peptide backbone's amide bonds and are designed to fragment preferentially under low-energy collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS). nih.govacs.orgyulab.org

    This targeted fragmentation of the linker itself separates the two previously linked peptides within the mass spectrometer. yulab.org As a result, instead of searching for a complex, chimeric spectrum of two peptides, data analysis programs can identify the individual linear peptides, which generate characteristic doublet ions. acs.orgnih.gov This process effectively reduces the quadratic (n²) search space to a linear (2n) one, simplifying the identification workflow, reducing ambiguity, and significantly increasing the confidence in cross-link assignments. acs.org

    Acid-Cleavable Site for Selective Elution and Peptide Recovery

    A key architectural feature of the this compound is the incorporation of an acid-cleavable site, which facilitates the efficient purification and recovery of cross-linked peptides. nih.govnih.gov This functionality is crucial for enriching the low-abundance cross-linked species from the vast excess of non-cross-linked (linear) peptides in a digested protein sample. acs.org

    The workflow typically involves utilizing the crosslinker's azide tag for bio-orthogonal conjugation to an alkyne-bearing reporter molecule, such as biotin, via click chemistry. nih.govnih.gov The resulting biotinylated peptides can then be selectively captured and enriched using streptavidin-functionalized affinity media. nih.gov However, the presence of the bulky biotin tag can interfere with subsequent liquid chromatography and mass spectrometry analysis. nih.gov

    The acid-cleavable bond provides an elegant solution to this problem. After the enrichment and washing steps, the captured peptides can be selectively released from the affinity resin by introducing a mild acidic solution, while the biotin tag remains bound to the beads. nih.govnih.gov This ensures that the final sample injected into the mass spectrometer is free of the interfering tag, improving the quality of the downstream analysis. nih.govyulab.org

    Mechanism of Acid-Labile Acetal (B89532) Cleavage and its Impact on Downstream Analysis

    The acid-cleavable functionality in Azide-DSBSO is chemically realized as an acetal bond. nih.govtu-dortmund.de This acetal links the azide-containing portion of the molecule to the main crosslinker backbone. nih.gov Acetals are stable under neutral and basic conditions but are readily hydrolyzed under aqueous acidic conditions.

    Research has shown that this cleavage can be achieved with high efficiency. For instance, incubation in 2% (v/v) trifluoroacetic acid (TFA) for one hour at room temperature is sufficient to achieve nearly complete cleavage of the acetal, releasing the cross-linked peptides from the enrichment tag. nih.gov These conditions are notably milder than some initially reported protocols that used 20% formic acid. nih.gov

    The impact on downstream analysis is highly beneficial. The primary effect is the removal of the enrichment handle (e.g., biotin) prior to MS analysis. nih.govpnas.org The resulting analytes are the DSBSO cross-linked peptides themselves, now free of the large, cumbersome tag. nih.gov This has several advantages:

    It simplifies the mass spectra.

    It improves chromatographic separation and ionization efficiency.

    It eliminates the potential for the tag to interfere with peptide fragmentation.

    Ultimately, this clean elution process leads to more robust and reliable identification of cross-linked peptides. nih.gov The acid-cleaved products of Azide-A-DSBSO are identical to those of its counterpart, Alkyne-A-DSBSO, ensuring consistency in the final analytical stage regardless of the specific click chemistry handle used for enrichment. nih.gov

    Optimized Acidic Cleavage Conditions for Azide-DSBSO
    ReagentConcentration (v/v)Incubation TimeTemperatureCleavage EfficiencyReference
    Trifluoroacetic acid (TFA)2%1 hour25 °C~100% nih.govtuwien.at
    Formic Acid / Acetonitrile20% / 20%OvernightNot SpecifiedEffective (Original Protocol) nih.gov

    Membrane Permeability for In Vivo Cross-linking Applications

    A critical design feature of Azide-DSBSO for modern proteomics research is its demonstrated membrane permeability. nih.govacs.orgbiorxiv.org This property allows the reagent to passively diffuse across the cell membranes of intact, living cells, enabling in vivo cross-linking. nih.govpnas.org

    The ability to perform cross-linking in a native cellular environment is a major advancement over traditional in vitro methods, which require cell lysis prior to the introduction of the crosslinker. biorxiv.org In vivo cross-linking provides a more accurate "snapshot" of protein interactions as they occur in their natural context, capturing weak or transient interactions that are often lost upon cell disruption. biorxiv.org Azide-DSBSO has been successfully used to map PPIs for both specific target complexes and on a proteome-wide scale in living mammalian cells. sigmaaldrich.comnih.govsigmaaldrich.com This capability is essential for studying dynamic biological processes and cellular signaling pathways. biorxiv.org

    Optimized Spacer Length Considerations in Structural Constraint Generation

    The this compound possesses a spacer arm with a defined length of approximately 14 Å. sigmaaldrich.comnih.govyulab.orgpnas.org This spacer connects the two reactive NHS ester groups and dictates the maximum distance between two cross-linked lysine residues. This distance serves as a crucial low-resolution structural constraint for molecular modeling of protein structures and protein complexes. nih.govacs.org

    The choice of spacer length is a critical design consideration involving a trade-off between data density and spatial resolution. acs.org

    Longer Spacers: Can potentially bridge more distant residues, increasing the number of identified cross-links. However, this comes at the cost of lower precision, as the resulting distance constraint is less specific. acs.org

    Shorter Spacers: Provide higher-resolution structural data but may yield fewer cross-links, limiting the amount of information obtained. acs.org

    The ~14 Å spacer of Azide-DSBSO is considered well-suited and optimized for the broad-scale mapping of protein-protein interactions. pnas.org When accounting for the length of the lysine side chains and the inherent flexibility of protein backbones, this spacer length is expected to preferentially capture interactions between lysine residues with a Cα-Cα distance of up to approximately 35 Å. pnas.org Structural mapping studies have validated this, showing that a very high percentage (e.g., >90%) of identified cross-links fall within this distance constraint in proteins and complexes with known structures. pnas.org

    Azide-DSBSO Spacer Arm Characteristics for Structural Analysis
    ParameterValueImplicationReference
    Spacer Arm Length~14 ÅDefines the distance between the two reactive groups. nih.govpnas.org
    Effective Cα-Cα Distance Constraint< 35 ÅMaximum expected distance between the alpha-carbons of two cross-linked lysine residues. pnas.org
    Primary ApplicationProtein-Protein Interaction MappingConsidered an optimal length for capturing inter- and intra-protein interactions. pnas.org

    Synthetic Methodologies and Chemical Characterization for Research Applications

    Gram-Scale Synthesis Protocols of Azide-DSBSO

    The utility of a chemical crosslinker in widespread research applications is contingent upon its availability, which necessitates efficient and scalable synthesis protocols. Optimized, gram-scale syntheses for Azide-A-DSBSO have been successfully developed to meet this demand. nih.govrsc.orgnih.gov These protocols are designed to produce the high-purity material required for sensitive mass spectrometry-based experiments.

    A significantly improved and more economical synthetic route was subsequently developed, which is more amenable to large-scale production. nih.gov This enhanced protocol begins with the inexpensive and commercially available starting materials 2,2-bis(bromomethyl)propane-1,3-diol and a corresponding thiol. nih.gov A key improvement is the direct alkylation step that generates a crucial diol intermediate in a single step, effectively eliminating four steps from the original synthetic sequence. nih.gov This key intermediate can be isolated and purified on a multi-gram scale without the need for chromatography, representing a substantial increase in efficiency. nih.gov

    Another critical component, a volatile azide (B81097) ketone, was initially prepared from a very expensive bromide starting material. nih.gov To improve economic feasibility for gram-scale synthesis, an alternative pathway was developed starting from lactone, which is treated with hydrobromic acid (HBr) to generate the required bromide, followed by a standard displacement reaction with sodium azide. nih.gov This optimization makes the scaling up of Azide-A-DSBSO synthesis more practical and cost-effective. nih.gov

    Characterization Techniques for Research-Grade Azide-DSBSO

    Ensuring the purity and structural integrity of research-grade Azide-DSBSO is critical for its successful application in cross-linking mass spectrometry (XL-MS). The presence of impurities or side-products can complicate data analysis and lead to ambiguous results. Therefore, rigorous characterization using a combination of spectroscopic and chromatographic methods is essential.

    A suite of analytical techniques is employed to validate the identity and purity of synthesized Azide-DSBSO.

    Mass Spectrometry (MS): MS is a primary tool for characterizing Azide-DSBSO. It is used to confirm the molecular weight of the final compound and its intermediates. nih.gov Furthermore, tandem mass spectrometry (MS/MS or MSn) is crucial for validating the functionality of the crosslinker. nih.govnih.gov Analysis confirms that the sulfoxide-containing C-S bonds are preferentially fragmented during collision-induced dissociation (CID), which is the basis for its utility as an MS-cleavable crosslinker. nih.govnih.gov This fragmentation pattern produces characteristic doublet ions in the mass spectrum, which simplifies the identification of cross-linked peptides. nih.govnih.gov MS is also used to assess the efficiency of chemical cleavage steps, such as the acid-induced cleavage of the azide tag, which has been estimated to reach yields close to 100%. nih.govacs.org

    Chromatography: High-performance liquid chromatography (HPLC) is utilized to assess the purity of the final crosslinker product and to monitor the progress of reactions. nih.govacs.org It is also used to estimate the recovery of proteins and peptides after various sample preparation steps, such as after purification using spin columns designed to remove excess hydrolyzed linker. nih.govacs.org For the detection of potential genotoxic azide impurities, ion chromatography (IC) is a highly sensitive method, capable of quantifying azide anions at parts-per-million (ppm) levels, ensuring the safety and quality of the reagent. mdpi.com Liquid chromatography is almost always coupled with mass spectrometry (LC-MS/MS) for the definitive analysis of the cross-linked peptides generated in an experiment. nih.govnih.gov

    Rational Design Modifications and Analog Development

    The structure of Azide-DSBSO is the result of rational design, combining multiple functionalities into a single molecule to address challenges in XL-MS. nih.govnih.gov A typical crosslinker design includes three key elements: reactive groups to bind to proteins, a spacer arm of a specific length, and often, an enrichment handle. nih.gov Azide-DSBSO features N-hydroxysuccinimide (NHS) esters as amine-reactive groups, a spacer arm of approximately 14 Å containing MS-cleavable sulfoxide (B87167) bonds, and a bio-orthogonal azide group that serves as an enrichment handle. nih.govsigmaaldrich.com This multifunctional design allows for in vivo cross-linking, enrichment of cross-linked species, and simplified identification by mass spectrometry. nih.govnih.gov

    As part of a strategy to create a versatile toolkit for proteomics, an analog of Azide-A-DSBSO, named Alkyne-A-DSBSO, was designed and synthesized in parallel. nih.govnih.gov The key difference between the two is the bio-orthogonal functional group used for enrichment: Azide-A-DSBSO contains an azide group, while Alkyne-A-DSBSO incorporates an alkyne. nih.govnih.gov This allows researchers to choose the click chemistry strategy best suited for their experimental setup.

    The synthesis of Alkyne-A-DSBSO is analogous to that of the azide version, and optimized, gram-scale syntheses have also been developed for it. nih.govacs.org Structurally, the two crosslinkers are nearly identical. nih.gov An important design feature is that the differentiated group (azide or alkyne) is removed during the acid-based elution step in the enrichment process. nih.gov Consequently, the final cross-linked peptides analyzed by LC-MS/MS are identical, regardless of whether the azide or alkyne version of the crosslinker was initially used. nih.gov This consistency simplifies data analysis workflows. nih.gov Research comparing the performance of DSBSO with its parent structure, DSSO (which lacks an enrichment handle), indicates that the addition of the azide tag does not introduce significant steric hindrance or negatively impact ionization, with both linkers performing similarly in identifying cross-links. biorxiv.orgbiorxiv.org

    The rational design of crosslinkers is an active area of research, with modifications to the backbone and functional groups leading to new reagents with tailored properties. The Azide-DSBSO backbone is characterized by its sulfoxide groups, which confer MS-cleavability, and an acid-labile acetal (B89532) linkage that facilitates the release of enriched peptides from affinity media. nih.govyulab.org

    Variations on this theme are illustrated by comparing Azide-DSBSO to other crosslinkers. For instance, the recently developed crosslinker DiSPASO shares the same backbone length and cleavage site but features a different central ring system and uses an alkyne for enrichment. biorxiv.org Other classes of MS-cleavable linkers employ entirely different labile groups within their backbones, such as the urea-based bond in DSBU or the quaternary amine structure in DC4. nih.govnih.govresearchgate.net

    The reactive functional groups can also be varied. While Azide-DSBSO uses NHS esters to target primary amines like those on lysine (B10760008) residues, other crosslinkers are designed to react with different amino acid side chains. nih.govfishersci.ie An alternative class of reagents uses photoreactive functional groups, such as diazirines, which can be activated by UV light to form highly reactive carbenes that non-specifically insert into C-H, N-H, and O-H bonds. researchgate.netwikipedia.org This allows for the capture of interactions that may not be accessible with traditional amine-reactive chemistry. The development of these diverse crosslinkers, each with unique backbone and functional group properties, expands the toolkit available for mapping the complex landscape of protein interactions.

    Mechanistic Insights into Azide Dsbso Crosslinking Reactivity

    Reaction Kinetics of NHS Ester with Amine Groups

    The fundamental reaction of the Azide-DSBSO crosslinker involves the acylation of primary amines by its two N-hydroxysuccinimide (NHS) ester groups. This reaction proceeds via a nucleophilic acyl substitution mechanism.

    The process is initiated when a deprotonated primary amine (—NH₂) attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of a stable, covalent amide bond (—NH—CO—) and the release of N-hydroxysuccinimide as a leaving group. rutgers.eduescholarship.org

    The primary targets for this reaction in proteins are the ε-amino group of lysine (B10760008) side chains and the α-amino group at the N-terminus of a polypeptide chain. researchgate.net These amines are generally located on the protein surface, making them accessible to the crosslinker. While NHS esters can also react with other nucleophilic groups such as the hydroxyls of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, the reaction with primary amines is significantly more favorable and results in a much more stable amide linkage under typical physiological pH conditions. researchgate.net Reactions with hydroxyl groups form less stable ester linkages that are more susceptible to hydrolysis.

    The kinetics of this reaction are generally considered to be second-order, depending on the concentrations of both the NHS ester and the available amine. However, in practice, the crosslinker is often used in molar excess, and the reaction can be approximated by pseudo-first-order kinetics with respect to the protein concentration. The reaction is typically rapid, with incubation times ranging from 30 minutes to a few hours at room temperature or 4°C. nih.gov

    Stability and Reactivity Considerations in Complex Biological Matrices

    Employing the this compound in complex environments such as cell lysates or for in vivo crosslinking presents unique challenges to its stability and reactivity. A major competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the crosslinker inactive. This process regenerates the original carboxyl group on the linker and releases NHS. nih.gov

    Due to the high concentration of water and other nucleophiles in a cellular environment, the efficiency of crosslinking is often low. nih.gov The this compound is designed to be membrane-permeable, allowing it to be used for in vivo studies in living cells. rutgers.edunih.gov However, once inside the cell, it must navigate a dense matrix of proteins and other biomolecules to find proximal primary amines before it hydrolyzes. This leads to substoichiometric reaction efficiencies, meaning only a small fraction of the target proteins become crosslinked. nih.gov

    This low efficiency underscores the necessity of enrichment strategies in XL-MS workflows. The azide (B81097) tag incorporated into the Azide-DSBSO structure provides a bio-orthogonal handle for the selective enrichment of crosslinked peptides via click chemistry, separating them from the overwhelming abundance of non-crosslinked peptides prior to MS analysis. rutgers.edu

    Experimental conditions in complex matrices are optimized to balance reactivity with stability. For instance, in vivo crosslinking of HEK 293 cells has been performed using 2 mM Azide-DSBSO in PBS for 1 hour at 37°C. rutgers.edu In another study, crosslinking of E. coli ribosomes was conducted at a final concentration of 1 mM DSBSO for 1 hour at 25°C. nih.gov These protocols often include a final quenching step, typically by adding an excess of a primary amine like Tris or glycine, to consume any remaining reactive NHS esters and terminate the reaction. nih.gov

    Influence of pH and Buffer Conditions on Crosslinking Efficiency

    The efficiency of the Azide-DSBSO crosslinking reaction is critically dependent on the pH of the reaction buffer. This dependence is a direct consequence of two competing factors: the nucleophilicity of the target amine groups and the rate of hydrolysis of the NHS ester.

    Amine Nucleophilicity : The reactive species is the deprotonated, uncharged primary amine (R-NH₂). At acidic or neutral pH, primary amines (pKa ≈ 9-10) are predominantly in their protonated, ammonium form (R-NH₃⁺), which is not nucleophilic and will not react with the NHS ester. As the pH increases into the alkaline range, the equilibrium shifts towards the deprotonated form, increasing the concentration of the reactive nucleophile and thus favoring the crosslinking reaction. researchgate.netnih.gov

    NHS Ester Hydrolysis : The rate of NHS ester hydrolysis is also highly pH-dependent, increasing significantly with rising pH. rutgers.edu At highly alkaline conditions, the hydrolysis reaction can become so rapid that it outcompetes the aminolysis reaction, drastically reducing the yield of crosslinked products. researchgate.net

    This interplay results in an optimal pH range for NHS ester crosslinking, typically between pH 7.2 and 8.5 . nih.govescholarship.org Within this window, there is a sufficient concentration of deprotonated amines for an efficient reaction, while the rate of hydrolysis remains manageable.

    The choice of buffer is equally critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with the reaction as they will compete with the target proteins for reaction with the NHS esters. researchgate.net These buffers are, however, commonly used to quench the reaction once the desired incubation time is complete. nih.gov Suitable non-amine buffers for NHS ester crosslinking reactions include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. researchgate.netnih.gov

    The table below summarizes the effect of pH on the stability of NHS esters in aqueous solution, highlighting the rapid increase in hydrolysis rate at higher pH values.

    pHTemperature (°C)Half-life of NHS Ester
    7.004-5 hours
    8.04~1 hour
    8.6410 minutes
    This interactive table is based on general data for NHS esters. rutgers.eduescholarship.org

    Regioselectivity of Sulfoxide (B87167) Cleavage during Collision-Induced Dissociation

    A key feature of the this compound is its MS-cleavable spacer arm, which contains two symmetric sulfoxide groups. This design facilitates the unambiguous identification of crosslinked peptides in a mass spectrometer. During tandem mass spectrometry (MS/MS) analysis, collision-induced dissociation (CID) can be tuned to preferentially fragment the crosslinker itself before fragmenting the peptide backbones. acs.org

    The cleavage of the sulfoxide-containing linker is highly regioselective. The Azide-DSBSO molecule contains four carbon-sulfur (C–S) bonds associated with its two sulfoxide moieties. However, fragmentation occurs specifically and predictably at the two "outer" C–S bonds—those proximal to the crosslinked lysine residues. The two "inner" C–S bonds are stable to CID because the fragmentation mechanism requires the presence of a β-hydrogen relative to the sulfoxide group, which the inner carbons lack. nih.govnih.gov

    This selective cleavage physically separates the two linked peptides in the gas phase. The fragmentation generates a characteristic pair of fragment ions for each peptide. For a crosslinked peptide pair designated α-β, cleavage of one C-S bond yields two primary fragment types:

    One peptide is left with an alkene remnant (+54 Da).

    The other peptide is left with a sulfenic acid remnant, which readily dehydrates to a more stable unsaturated thiol remnant (+236 Da). nih.gov

    Because the crosslinker is symmetric and has two cleavable sites, two pairs of signature fragment ions are typically observed in the MS2 spectrum: α(alkene)/β(thiol) and α(thiol)/β(alkene). nih.gov These fragment ions, which now represent single peptide chains with defined mass modifications, can be isolated and subjected to further fragmentation (MS3) to determine their amino acid sequences using conventional database search algorithms. nih.govnih.gov This predictable, regioselective fragmentation pattern is a hallmark of sulfoxide-containing MS-cleavable crosslinkers and is crucial for simplifying data analysis and increasing the confidence of crosslink identification.

    Advanced Methodologies in Cross Linking Mass Spectrometry Xl Ms with Azide Dsbso

    Sample Preparation Strategies for Azide-DSBSO XL-MS

    Effective sample preparation is critical for the success of any XL-MS experiment. The strategies employed for Azide-DSBSO are designed to maximize the capture and identification of cross-linked proteins, whether from purified protein complexes or whole-cell lysates.

    For in vitro studies, purified proteins or protein complexes are cross-linked with Azide-DSBSO (often referred to as DSBSO in experimental contexts) to understand their topology and interaction interfaces. acs.orgmedchemexpress.com A typical protocol involves the following steps:

    Protein Preparation : The protein of interest, such as Cas9 or the E. coli ribosome, is diluted in a suitable buffer. acs.orgnih.gov

    Cross-linking Reaction : A stock solution of Azide-DSBSO, typically dissolved in a dry organic solvent like DMSO, is added to the protein solution. acs.orgnih.gov The reaction is incubated, for instance, for 1 hour at 25°C with gentle agitation. acs.orgnih.gov

    Quenching : The reaction is stopped by adding a quenching reagent, such as Tris or glycine, to consume any unreacted NHS esters. nih.govacs.org

    Excess Linker Removal : Unreacted crosslinker is removed, often through methods like buffer exchange using spin columns. nih.gov

    A study on the E. coli ribosome utilized a 1 mM final concentration of DSBSO for 1 hour at 25°C, followed by quenching with 100 mM Tris. nih.gov For the protein Cas9, a 0.5 mM concentration of DSBSO was used. acs.org Following the cross-linking and quenching steps, the sample is processed for mass spectrometry analysis, which includes reduction, alkylation, and enzymatic digestion. acs.org

    Table 1: Example In Vitro Cross-linking Parameters
    Protein TargetCrosslinker ConcentrationIncubation Time & TemperatureQuenching AgentReference
    E. coli Ribosome1 mM1 hour at 25°C100 mM Tris nih.gov
    Cas90.5 mMNot specifiedNot specified acs.org
    Bovine Cytochrome C2 mM1 hour at 37°C125 mM Glycine nih.gov

    A significant advantage of Azide-DSBSO is its membrane permeability, which enables in vivo cross-linking to capture PPIs in their native cellular environment. nih.govacs.org This has been demonstrated in mammalian cell lines like HEK293 and K562, as well as in patient-derived xenograft (PDX) tissues. nih.govbiorxiv.orgnih.gov

    The general workflow for in vivo XL-MS using Azide-A-DSBSO involves several key stages. nih.gov First, intact cells are incubated with the crosslinker. For example, HEK293 cells have been cross-linked using 2 mM Azide-A-DSBSO in PBS for 1 hour at 37°C. nih.gov After the reaction is quenched, the cells are harvested for subsequent analysis. nih.gov This approach has been successfully applied to map PPIs on a global proteome scale and for targeted protein complexes, such as the proteasome. nih.gov

    Following in vivo cross-linking, efficient cell lysis and solubilization of cross-linked protein complexes are crucial. To achieve this, denaturing conditions are often employed. A common method involves lysing the cross-linked cell pellets in a buffer containing 8 M urea (B33335). nih.gov This strong denaturant effectively solubilizes proteins, including those within large, cross-linked networks, ensuring they are accessible for subsequent steps. nih.gov

    For more detailed analysis, cell fractionation can be performed after cross-linking to separate the lysate into cytosolic, membrane, nuclear, and insoluble fractions. researchgate.netresearchgate.net This allows for the investigation of PPIs within specific subcellular compartments. Another approach involves sequential protein extraction based on pH, which can help to reduce the interference of highly abundant proteins like histones. pnas.org

    On-bead digestion is a common strategy employed after the enrichment of cross-linked proteins to prepare samples for MS analysis. In a typical workflow, the azide-tagged cross-linked proteins are first conjugated to a biotinylated alkyne (like BARAC) and then captured on streptavidin beads. nih.gov After washing away non-cross-linked proteins, the bead-bound proteins are digested directly. nih.gov

    This process usually involves reduction of disulfide bonds with an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylation of free cysteines with a reagent such as chloroacetamide. nih.gov Subsequently, a protease, or a combination of proteases like Lys-C and trypsin, is added to digest the proteins into peptides. nih.gov A key advantage of this method is that non-cross-linked peptides are washed away, while the biotin-tagged cross-linked peptides remain bound to the beads, achieving a significant enrichment. nih.gov

    Enrichment Methodologies Utilizing the Azide (B81097) Tag

    The bioorthogonal azide tag on the Azide-DSBSO crosslinker is fundamental to the successful enrichment of cross-linked species, which are often present in low abundance. acs.org This tag allows for highly selective covalent capture through click chemistry.

    While copper-catalyzed click chemistry is a powerful tool, the potential cytotoxicity of copper limits its direct application in living systems. biochempeg.commdpi.com Strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry, overcomes this limitation. sigmaaldrich.comsigmaaldrich.com This reaction utilizes strained cyclooctynes, such as biarylazacyclooctynone (BARAC) and dibenzocyclooctyne (DBCO), which react efficiently and specifically with azides without the need for a metal catalyst. nih.govacs.orgbiochempeg.com

    In the context of Azide-DSBSO XL-MS, two primary strategies have emerged:

    Two-Step Biotin-Streptavidin Enrichment : Cross-linked proteins or peptides are first reacted with a strained alkyne conjugated to a biotin (B1667282) tag (e.g., BARAC-biotin or DBCO-biotin). nih.govacs.org The resulting biotinylated products are then enriched using streptavidin-coated affinity resins. nih.gov This method has been shown to be effective in buffers containing high concentrations of urea, making it compatible with denaturing lysis conditions. nih.gov

    One-Step Direct Enrichment : An improved method involves the direct enrichment of azide-tagged peptides onto beads functionalized with a strained alkyne, such as DBCO-sepharose. acs.orgnih.gov This streamlined, one-step process avoids the use of biotin, thereby preventing the co-enrichment of endogenously biotinylated proteins and potentially increasing the recovery of cross-linked peptides. acs.orgnih.gov Studies have shown this direct DBCO-bead enrichment to be highly efficient, significantly increasing the number of identified cross-links compared to the two-step BARAC-biotin method. acs.org For instance, using this method on the protein Cas9 increased the number of detectable cross-links from approximately 100 to 580. acs.org

    The choice between BARAC and DBCO can depend on the specific application. Both are effective in SPAAC reactions, enabling the robust and selective enrichment of Azide-DSBSO cross-linked peptides, a critical step for in-depth analysis of protein interaction networks. nih.govacs.org

    Table 2: Comparison of Enrichment Strategies
    StrategyReagentsAdvantagesDisadvantages/ConsiderationsReference
    Two-Step Biotin-StreptavidinBARAC-biotin, Streptavidin beadsRobust, compatible with denaturing conditions (8M Urea)Potential for co-enrichment of endogenous biotinylated proteins; multi-step process nih.govacs.org
    One-Step Direct Alkyne-BeadDBCO-functionalized beadsHigher recovery, increased cross-link numbers, avoids biotin-related backgroundPerformance can be dependent on the quality of in-house synthesized beads acs.orgnih.gov

    Affinity Purification using Functionalized Beads (e.g., Streptavidin, DBCO-Sepharose)

    Due to the low efficiency of cross-linking reactions, the resulting cross-linked peptides are often low in abundance compared to unmodified (linear) peptides, necessitating effective enrichment. researchgate.netnih.govbiorxiv.org The azide tag incorporated into the Azide-DSBSO linker is central to its enrichment strategy. rsc.orgbiorxiv.org This bio-orthogonal handle allows for highly selective purification of cross-linked products away from the vast excess of linear peptides. nih.govacs.org

    Two primary affinity purification strategies are employed:

    Streptavidin-based Purification: This is a two-step method. First, the azide-tagged peptides are reacted with an alkyne-containing biotin molecule, such as Biotin-PEG4-Alkyne or biarylazacyclooctynone (BARAC)-biotin, via a "click chemistry" reaction. nih.govacs.org The now-biotinylated peptides are then captured using beads coated with streptavidin or its variants (e.g., NeutrAvidin), which exhibit an extremely high affinity for biotin. nih.govnih.govsitoolsbiotech.com After washing away non-specific binders, the bound peptides can be released. The Azide-DSBSO linker is designed with an acid-labile bond, allowing for elution with acid (e.g., formic acid), which conveniently removes the bulky biotin-alkyne moiety, simplifying subsequent mass spectrometry analysis. rsc.orgnih.gov

    DBCO-Sepharose Purification: This method offers a more streamlined, one-step approach. researchgate.netnih.gov Here, the azide-tagged peptides are directly captured by Sepharose beads that have been functionalized with dibenzocyclooctyne (DBCO). researchgate.netnih.gov The reaction between the azide on the cross-linked peptide and the DBCO on the bead is a copper-free click chemistry reaction, known for its high efficiency and selectivity. researchgate.netacs.org This direct covalent capture avoids potential co-enrichment of endogenously biotinylated proteins that can occur with streptavidin-based methods. acs.org Research has shown this DBCO-based method to be highly efficient, increasing the number of identified cross-links by a factor of 4 to 5 compared to the streptavidin-based approach for the same sample. researchgate.netnih.gov For instance, in a study on recombinant Cas9, this method increased the number of detectable cross-links from approximately 100 before enrichment to 580 after. researchgate.netnih.gov

    Orthogonal Enrichment Strategies (e.g., Size Exclusion Chromatography)

    While affinity purification is highly effective, it also co-enriches "dead-end" or monolinked peptides, where only one arm of the crosslinker has reacted with a peptide. nih.govnih.gov To further refine the sample and increase the proportion of valuable inter-linked peptides, a second, orthogonal enrichment step is often applied. nih.govportlandpress.com

    Size Exclusion Chromatography (SEC) is a commonly used orthogonal technique. portlandpress.comthermofisher.com SEC separates molecules based on their size (hydrodynamic radius). nih.gov Cross-linked peptides, which consist of two peptide chains joined by the linker, are significantly larger than the more abundant linear and monolinked peptides. nih.govnih.gov Therefore, they elute earlier from an SEC column. thermofisher.comnih.gov By collecting these early-eluting fractions, a substantial reduction in sample complexity is achieved, which improves the chances of detecting the low-abundance cross-links during the mass spectrometry analysis. biorxiv.orgnih.gov Combining affinity purification with SEC has been shown to dramatically improve sensitivity, leading to a significant increase in the number of unique cross-link identifications from complex samples like whole-cell lysates. biorxiv.org

    Another orthogonal method is Strong Cation Exchange (SCX) chromatography, which separates peptides based on charge. thermofisher.comresearchgate.net Cross-linked peptides typically have a higher positive charge state (z≥4+) than linear peptides, allowing for their separation. nih.govresearchgate.net

    Optimization of Enrichment Efficiency and Selectivity

    Maximizing the yield and purity of cross-linked peptides is critical for a successful XL-MS experiment. Several parameters in the enrichment workflow can be optimized:

    Bead-to-Sample Ratio: For DBCO-based enrichment, the ratio of DBCO groups on the beads to the azide groups on the peptides is crucial. Studies have found that a 5- to 10-fold excess of DBCO groups over the amount of Azide-DSBSO linker used is optimal for achieving high coverage of the cross-linked peptides. biorxiv.orgacs.org

    Incubation Time and Temperature: The click reaction for DBCO bead capture can be performed under various conditions. For example, incubation for 1 hour at 25°C or overnight at 4°C has been shown to be effective for enriching cross-linked peptides from complex ribosomal samples. biorxiv.orgacs.org

    Washing and Elution: Thorough washing of the beads after peptide capture is essential to remove non-specifically bound proteins and peptides. nih.govjove.com For elution, conditions must be optimized to efficiently release the bound peptides without causing degradation. For Azide-DSBSO captured on DBCO beads, incubation with 2% trifluoroacetic acid (TFA) for one hour is sufficient to cleave the linker's acid-labile site and release the peptides for analysis. biorxiv.orgnih.gov For streptavidin-based methods, elution using excess free biotin combined with heat can be an effective non-denaturing strategy, though acid cleavage is more common for Azide-DSBSO. nih.govtandfonline.com

    Mass Spectrometry Acquisition Techniques for Azide-DSBSO Cross-linked Peptides

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MSn) Workflows

    The analysis of Azide-DSBSO cross-linked peptides relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS or LC-MSn). The key advantage of Azide-DSBSO and similar MS-cleavable crosslinkers is their behavior during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the mass spectrometer. rsc.orgportlandpress.com

    The workflow is as follows:

    LC Separation: The enriched peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on hydrophobicity.

    MS1 Scan: As peptides elute from the column, they are ionized and analyzed in a full MS1 scan to determine the mass-to-charge ratio (m/z) of the precursor ions.

    MS2 Fragmentation: Selected precursor ions (the cross-linked peptides) are isolated and fragmented. The sulfoxide (B87167) bonds in the DSBSO linker are designed to be the weakest points, causing them to cleave predictably. rsc.orgportlandpress.com This cleavage generates a characteristic pair of fragment ions—a "doublet"—in the MS2 spectrum. acs.orgportlandpress.com The mass difference between these doublet peaks reveals the masses of the individual peptides that were linked. acs.org

    MS3 Fragmentation (Optional but Recommended): In an MS3 approach, one of the characteristic doublet ions from the MS2 scan is isolated and further fragmented. portlandpress.com This produces a clean MS3 spectrum containing sequence information from only one of the two peptides, greatly simplifying the identification process. portlandpress.com This strategy circumvents the "n-squared problem," where the computational search space for identifying two peptides from a mixed spectrum grows quadratically with the size of the protein database. acs.orgportlandpress.com

    Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) Strategies

    Two main strategies exist for acquiring MS data for cross-linked peptides:

    Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey MS1 scan and then selects the most intense precursor ions for MS2 (and subsequent MS3) fragmentation. nih.gov This method is effective but can be semi-stochastic, especially for low-abundance peptides like cross-links, as they may not be intense enough to be selected for fragmentation, leading to poor reproducibility. nih.govnih.gov

    Data-Independent Acquisition (DIA): In DIA, the instrument is programmed to systematically fragment all ions within predefined m/z windows, regardless of their intensity. nih.govrappsilberlab.org This approach provides a more comprehensive and reproducible dataset, as it does not depend on precursor intensity for selection. nih.govresearchgate.net For quantitative cross-linking (QCLMS), DIA has been shown to offer superior reproducibility and accuracy compared to DDA. nih.govrappsilberlab.org One study demonstrated that for a protein mixture, DIA allowed for quantification of 70% of identified cross-links with a coefficient of variation (CV) of just 10%, a significant improvement over DDA. rappsilberlab.orgresearchgate.net The development of specialized software and workflows, such as 4D-diaXLMS, has further enhanced the coverage, reproducibility, and quantification accuracy for in-depth XL-MS analysis in complex samples. nih.gov

    A comparison of these two strategies is summarized in the table below.

    FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
    Selection Method Selects the most intense precursor ions for fragmentation. nih.govFragments all ions within predefined m/z windows. rappsilberlab.org
    Reproducibility Lower for low-abundance peptides due to stochastic selection. nih.govHigher, as acquisition is systematic and not intensity-dependent. nih.govnih.gov
    Quantification Less accurate for low-abundance species; prone to missing values. nih.govMore accurate and precise, with lower coefficients of variation. rappsilberlab.orgresearchgate.net
    Coverage Can miss low-abundance cross-links. nih.govProvides more comprehensive coverage of the cross-linked peptides. nih.gov
    Data Complexity Simpler spectra, as precursors are isolated before fragmentation.More complex spectra, requiring sophisticated deconvolution software.

    High-Resolution Mass Spectrometry for Cross-link Identification

    The use of high-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, is crucial for the confident identification of cross-linked peptides. thermofisher.com

    High mass accuracy is vital for several reasons:

    Precursor Mass Assignment: It allows for the unambiguous determination of the precursor ion's monoisotopic mass. This is the first filter used by search algorithms to narrow down potential peptide pair candidates from the database. acs.org

    Fragment Ion Identification: Accurate mass measurement of the fragment ions, including the characteristic doublets from MS-cleavable linkers and the sequence-specific b- and y-ions in MS3 scans, is essential for confident peptide sequencing and localization of the cross-linked residue. acs.org

    Charge State Determination: High resolution helps to resolve the isotopic envelope of precursor ions, which is necessary to correctly determine their charge state and, subsequently, their neutral mass. This is particularly important for cross-linked peptides, which often carry higher charges. nih.gov

    Computational Data Analysis and Bioinformatic Tools for XL-MS Data

    Software Platforms for Cross-linked Peptide Identification (e.g., XlinkX, MeroX, pLink)

    A variety of software platforms have been developed to specifically handle the intricacies of XL-MS data. For MS-cleavable crosslinkers such as Azide-DSBSO, which generate signature doublet ions upon fragmentation, dedicated tools are essential for accurate identification. acs.orgnih.govnih.gov

    XlinkX is a prominent software tool often used for analyzing data from cleavable crosslinkers. acs.orgbiorxiv.org It can be integrated within the Proteome Discoverer environment and is designed to recognize the specific fragmentation patterns of crosslinkers like DSBSO. researchgate.netbiorxiv.org The software allows users to define the crosslinker's mass and its cleavage products, such as the alkene and thiol fragments of DSBSO. acs.orgbiorxiv.org

    MeroX is another widely used, standalone software specifically designed for the identification of peptides modified with MS-cleavable crosslinkers. stavrox.combio.tools It automates the screening for characteristic fragment ions, which is a key feature of linkers like Azide-DSBSO. bio.tools MeroX can handle data from various mass spectrometry instruments and supports the analysis of large datasets, making it suitable for proteome-wide studies. stavrox.compnas.org Studies have shown that using both XlinkX and MeroX can increase the confidence in the identified cross-links. acs.orgnih.gov

    pLink is a high-speed search engine that has been developed to handle large-scale XL-MS datasets. github.com pLink 2, an upgraded version, employs a two-stage search strategy to efficiently identify cross-linked peptides, which is particularly beneficial for complex samples. acs.orgnih.gov This strategy first creates a fragment index to identify one of the peptides in the cross-link, and then uses this information to narrow down the search for the second peptide, significantly reducing computational time. nih.gov

    Other software tools have also been developed or adapted for cleavable XL-MS data, including MaxLynx , which is integrated into the MaxQuant environment, and MS Annika . biorxiv.orgd-nb.infoacs.org The choice of software can influence the number and confidence of identifications, and often, using multiple search engines is recommended to validate results. d-nb.info

    A comparative overview of key software platforms is presented below:

    Software PlatformKey Features for Azide-DSBSO AnalysisAvailability
    XlinkX Integrated into Proteome Discoverer; defines specific crosslinker fragments (alkene, thiol). researchgate.netbiorxiv.orgCommercial (part of Thermo Scientific Proteome Discoverer)
    MeroX Standalone tool; automated screening for characteristic fragment ions; supports large datasets. stavrox.combio.toolsFreely available
    pLink 2 High-speed search engine; two-stage search strategy for efficient identification in complex samples. acs.orgnih.govgithub.comFreely available
    MaxLynx Integrated into MaxQuant; supports both non-cleavable and MS-cleavable crosslinkers. biorxiv.orgFreely available
    MS Annika Handles a wide variety of cleavable cross-linkers; provides robust FDR estimation. acs.orgFreely available

    Algorithms for Scoring and False Discovery Rate (FDR) Estimation

    Accurate scoring of cross-linked peptide-spectrum matches (CSMs) and robust estimation of the false discovery rate (FDR) are critical for the reliability of XL-MS results. The complexity of XL-MS spectra, which contain fragments from two different peptides, makes this a non-trivial task. biorxiv.org

    Scoring Algorithms: Search engines employ sophisticated scoring algorithms to rank the likelihood of a CSM being correct. These algorithms typically consider the number and intensity of matched fragment ions from both peptides. For cleavable crosslinkers like Azide-DSBSO, the presence and intensity of the signature linker fragment ions are also incorporated into the scoring. nih.govbiorxiv.org For instance, XlinkX uses a scoring system that requires a minimal score and a minimal delta score (the difference between the top two scores) to increase confidence. researchgate.net Some advanced approaches, like that used in Prosit-XL , leverage deep learning to predict fragment ion intensities, which can then be compared to the experimental spectrum to improve scoring accuracy. biorxiv.org

    False Discovery Rate (FDR) Estimation: The standard method for FDR estimation in proteomics is the target-decoy approach. portlandpress.com In XL-MS, this approach is more complex because a CSM can consist of a target-target, target-decoy, or decoy-decoy peptide pair. portlandpress.com It has been shown that for accurate FDR estimation, different types of cross-links (e.g., intra-protein vs. inter-protein) should be considered separately. portlandpress.comopenms.de

    Several software tools have implemented specific strategies to address the challenges of FDR estimation in XL-MS.

    MeroX and MS Annika provide FDR estimations at both the CSM and the cross-link level (unique residue pair). acs.orgacs.org MS Annika, in particular, has been shown to provide realistic FDR estimates without requiring arbitrary score cutoffs. acs.org

    pLink 2 provides global FDR estimation for both intra-protein and inter-protein cross-links. github.com

    XFDR , a tool that can be used with OpenPepXL , computes separate score distributions and FDRs for different classes of cross-links (intra-protein, inter-protein, loop-links). openms.de

    Recent research has also focused on developing decoy-free approaches for FDR estimation in XL-MS, which model the score distributions of correct and incorrect matches to estimate the probability of a false positive without the need for a decoy database. oup.comresearchgate.netnih.gov These methods aim to improve accuracy and reduce the computational burden associated with target-decoy searches. oup.com

    Visualization of Cross-link Data in Protein Structure Models

    The distance restraints derived from XL-MS experiments are invaluable for understanding protein architecture and validating or refining structural models. nih.govnih.gov Several tools are available to visualize these cross-links in the context of 3D protein structures.

    PyXlinkViewer is a plugin for the widely used molecular graphics system PyMOL. nih.gov It automates the display of intra- and inter-protein cross-links and calculates the Cα-Cα Euclidean distances for each link. This allows for a quick assessment of whether the identified cross-links are consistent with the known or predicted structure, given the spacer arm length of the crosslinker. nih.gov

    XLmap is an R package designed to integrate cross-linking data with protein contact maps. nih.govwashington.edu It calculates a "CMScore" that quantifies the agreement between the experimental cross-links and a given structural model, which can be used to rank and select the best-fitting models from a pool of predictions. nih.gov

    XLinkDB is a web-based resource that integrates tools for network analysis and structural modeling of cross-linking data. nih.gov It can query the Protein Data Bank (PDB) for existing structures or generate homology models and docked protein structures, providing a platform for the holistic analysis of XL-MS datasets. nih.gov

    Other visualization tools include xVis and xiNET for displaying cross-links in 2D network diagrams, and Xwalk and XLinkAnalyzer for mapping cross-links onto 3D structures. nih.govoup.com The integration of XL-MS data with computational modeling pipelines, such as those using ROSETTA or Sidewinder, further enhances the ability to generate and validate structural models of proteins and protein complexes. plos.orgmdpi.com

    Visualization ToolPrimary FunctionKey Features
    PyXlinkViewer PyMOL plugin for 3D visualizationAutomates display of cross-links and distance calculation. nih.gov
    XLmap R package for model scoringIntegrates cross-links with contact maps; provides a quantitative score (CMScore). nih.govwashington.edu
    XLinkDB Web server for integrated analysisNetwork analysis, PDB query, homology modeling, and docking. nih.gov
    xiNET / xVis 2D network visualizationDisplays cross-linking networks and maps them onto sequences. nih.govresearchgate.net
    Xwalk / XLinkAnalyzer 3D structure visualizationMaps cross-links onto structures and analyzes distances. nih.govoup.com
    CLAUDIO Automated structural analysisValidates cross-links against known or predicted structures and identifies homo-multimeric signals. oup.com

    Applications in Structural Biology and Proteomics Research

    Mapping Protein-Protein Interaction (PPI) Networks in Living Cells

    A significant application of Azide-DSBSO is in the in vivo mapping of PPI networks, providing a snapshot of interactions as they occur within a living system. nih.gov This is made possible by the crosslinker's ability to permeate cell membranes. nih.govbiorxiv.orgacs.org

    Azide-DSBSO has been instrumental in proteome-wide XL-MS studies, which aim to identify as many protein-protein interactions as possible across the entire proteome. pnas.orgnih.gov In one such study using HEK 293 cells, Azide-DSBSO, in conjunction with advanced enrichment strategies and high-resolution mass spectrometry, enabled the identification of 13,904 unique lysine-lysine linkages. pnas.org This led to the construction of a comprehensive in vivo human interactome map, comprising 6,439 interactions among 2,484 proteins. pnas.org These interactions were found to be involved in a wide array of cellular pathways. pnas.org The functional annotation of the 584 proteins identified revealed their localization in various cellular compartments and their involvement in diverse biological processes, underscoring the utility of Azide-DSBSO for capturing a broad spectrum of PPIs in cells. nih.gov

    A key aspect of the Azide-DSBSO workflow is the ability to enrich for crosslinked peptides, which are often present in low abundance. biorxiv.org This is typically achieved through "click chemistry," where the azide (B81097) tag on the crosslinker reacts with a biotin-conjugated alkyne probe. pnas.orgnih.gov The biotinylated peptides can then be selectively captured using streptavidin affinity chromatography. nih.gov An acid cleavage step subsequently releases the crosslinked peptides for mass spectrometry analysis. pnas.orgnih.gov This enrichment strategy significantly enhances the detection of crosslinked peptides in complex cellular lysates. pnas.orgbiorxiv.org

    Proteome-wide XL-MS Study using Azide-DSBSO
    Cell Line HEK 293 pnas.org
    Crosslinker Azide-A-DSBSO pnas.org
    Unique Lysine-Lysine Linkages Identified 13,904 pnas.org
    Intersubunit Linkages 9,289 pnas.org
    Intrasubunit Linkages 4,615 pnas.org
    Total Protein-Protein Interactions 6,439 pnas.org
    Total Proteins Identified 2,484 pnas.org

    Beyond proteome-wide surveys, Azide-DSBSO is also highly effective for the targeted analysis of specific protein complexes. nih.gov This approach combines in vivo crosslinking with affinity purification of a tagged protein of interest. nih.gov By isolating the target protein and its crosslinked partners, researchers can gain detailed insights into the composition and connectivity of a particular protein complex. nih.gov This targeted strategy has been successfully employed to study the in vivo subunit interactions of the human proteasome complex, demonstrating a capability that was not readily achievable with previous methods. nih.gov The ability to focus on a specific complex allows for a more in-depth analysis of its interactions, which might be missed in a global proteome-wide study, especially for lower abundance complexes. nih.gov

    Elucidating Protein Complex Topology and Subunit Interactions

    Azide-DSBSO provides valuable distance constraints that help in understanding the three-dimensional arrangement of subunits within a protein complex.

    The ribosome, a large and complex molecular machine responsible for protein synthesis, has been a key target for structural studies using Azide-DSBSO. In a study using E. coli ribosomes, an improved enrichment method for Azide-DSBSO crosslinked peptides was developed. biorxiv.orgacs.org This method, which utilized dibenzocyclooctyne (DBCO) coupled Sepharose beads, significantly increased the number of detectable crosslinks. biorxiv.orgacs.org When applied to E. coli ribosomes spiked into a complex background of human cell lysate, the method maintained high sensitivity, demonstrating its robustness for studying complex biological samples. biorxiv.orgacs.org The identified crosslinks provide crucial information about the spatial arrangement of ribosomal proteins.

    Enrichment of Azide-DSBSO Crosslinked E. coli Ribosome
    Sample E. coli Ribosome biorxiv.orgacs.org
    Enrichment Method DBCO-coupled Sepharose beads biorxiv.orgacs.org
    Result Maintained high number of detectable unique cross-links even when spiked into a complex background biorxiv.orgacs.org

    The 26S proteasome is a large, multi-subunit complex crucial for protein degradation. grantome.com Understanding its intricate architecture and dynamic nature is vital. grantome.com Azide-DSBSO-based XL-MS has been successfully used to delineate the in vivo subunit connectivity of the human proteasome. nih.gov By using cell lines expressing tagged proteasome subunits, researchers were able to capture and identify direct interactions between subunits within the complex as it exists inside the cell. nih.gov This approach has provided novel insights into the dynamic nature of the proteasome, revealing multiple conformations of certain subunits that had not been previously observed. acs.org

    Targeted Analysis of Human Proteasome Complex
    Crosslinker Azide-A-DSBSO nih.gov
    Approach In vivo crosslinking coupled with HB-tag-based affinity purification nih.gov
    Key Finding Delineation of in vivo subunit connectivity of the human proteasome complex nih.gov
    Identified Interactions Eight interactions directly with the Rpt6 subunit were identified nih.gov

    The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. nih.gov Azide-DSBSO has proven to be a valuable tool for studying the organization and interactions of nucleosomes in intact cells. nih.gov In a study on HEK 293 cells, 118 unique crosslinked peptides were identified among the four core histones (H2A, H2B, H3.2, and H4). nih.gov Additionally, 35 unique intra-protein crosslinks were identified within the histones. nih.gov The distances between the crosslinked lysine (B10760008) residues were found to be consistent with the known crystal structure of the nucleosome, validating the utility of Azide-DSBSO for structural studies of this nature. nih.gov These findings demonstrate the feasibility of using Azide-DSBSO-based XL-MS to map the topology of the nucleosome interaction network within the cell. nih.gov

    Histone Interactions Identified with Azide-DSBSO in HEK 293 Cells
    Total Unique Inter-histone Crosslinked Peptides 118 nih.gov
    H2A-H2B 47 nih.gov
    H2A-H3.2 13 nih.gov
    H2B-H4 10 nih.gov
    H2B-H3.2 8 nih.gov
    H3.2-H4 4 nih.gov
    H2A-H4 1 nih.gov
    Total Unique Intra-histone Crosslinked Peptides 35 nih.gov
    H2B 20 nih.gov
    H3.2 11 nih.gov
    H4 3 nih.gov
    H2A 1 nih.gov

    : Defining Protein Interaction Interfaces and Proximity Relationships

    The Azide-DSBSO crosslinker is engineered to define the spatial arrangement and interaction surfaces of proteins. nih.gov Its design features two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, predominantly found on the side chains of lysine residues. nih.govsigmaaldrich.com With a spacer arm length of approximately 14 Å, Azide-DSBSO covalently links lysine residues that are in close proximity, providing distance constraints that are crucial for mapping protein-protein interaction interfaces and understanding the three-dimensional organization of protein complexes. nih.govpnas.org

    A key application of Azide-DSBSO is in cross-linking mass spectrometry (XL-MS) workflows to capture PPIs as they occur in living cells. nih.gov The membrane-permeable nature of the crosslinker allows it to be introduced into intact cells, where it can covalently trap both stable and transient interactions. nih.govpnas.org Following cross-linking, cells are lysed, and the covalently linked proteins are digested for mass spectrometry analysis. The identification of these inter-linked peptides provides direct evidence of protein proximity and helps to delineate the specific regions or domains involved in the interaction. nih.gov

    Research has successfully utilized an Azide-DSBSO-based XL-MS strategy to delineate the in vivo subunit connectivity of the human proteasome complex for the first time. nih.gov This approach has also been applied on a larger scale to map protein-protein interaction networks at the proteome level in human cells, demonstrating its suitability for capturing a wide array of PPIs across various cellular compartments and biological processes. nih.gov The resulting data not only identifies interacting partners but also provides valuable structural information by pinpointing the specific amino acid residues at the interaction interface. nih.gov Considering the length of the Azide-DSBSO spacer and the dynamics of protein structures, lysine residues with a Cα-Cα distance of less than 35 Å are expected to be preferentially cross-linked. pnas.org

    Benchmarking and Optimization of XL-MS Workflows

    The effectiveness of XL-MS studies heavily relies on the optimization of the entire workflow, from the performance of the crosslinker itself to the methods used for enriching cross-linked species and analyzing the complex data generated. Due to the substoichiometric reaction efficiencies and the high dynamic range of proteomes, cross-linked peptides are often present in very low abundance, making their detection a significant challenge. acs.orgnih.gov

    Evaluation of Crosslinker Performance with Synthetic Peptide Libraries

    To rigorously evaluate and benchmark the performance of crosslinkers and associated analytical methods, researchers have developed synthetic peptide libraries that mimic the complexity of real biological samples but with known components. nih.govd-nb.info These libraries serve as a controlled system to assess the efficiency and potential biases of a crosslinking workflow.

    One such study utilized a mimicked synthetic ribosomal protein complex to compare the detectability of DSBSO (the azide-tagged version) against its non-enrichable counterpart, DSSO. d-nb.infonih.gov In this artificial system, where potential steric hindrance from the azide tag could be disregarded, the primary difference would be the ionizability of the resulting cross-linked peptides. d-nb.info The results showed a very high overlap in the identified cross-links between the two reagents, with DSSO showing only a slight, non-significant outperformance in the number of identified cross-links. This indicates that the presence of the azide functional group on DSBSO has a minimal negative impact on the ionization and detection of the cross-linked peptides. d-nb.infonih.gov

    Another benchmarking approach involves spiking known cross-linked proteins, such as bovine serum albumin (BSA), into a complex, non-cross-linked cell lysate digest. pnas.org By attempting to identify the known BSA cross-links from this complex background, researchers can assess the sensitivity and efficacy of their enrichment and identification pipeline. In one experiment, when Azide-A-DSBSO cross-linked BSA peptides were spiked into a HEK 293 cell lysate digest at varying ratios, a significant number of inter-linked peptides were still successfully identified, demonstrating the robustness of the workflow. pnas.org

    Table 1: Comparative Performance of DSSO vs. Azide-DSBSO on a Synthetic Peptide Library
    CrosslinkerNumber of Unique Crosslinks Identified (Average)Key FindingReference
    DSSOSlightly higher than DSBSO (non-significant)High overlap in identified crosslinks, suggesting the azide tag on DSBSO does not significantly hinder detectability. nih.gov, d-nb.info
    Azide-DSBSOComparable to DSSO

    Comparative Analysis of Enrichment and Data Analysis Algorithms

    Enrichment Strategies:

    A critical step in an Azide-DSBSO workflow is the selective enrichment of the low-abundance cross-linked peptides from the vast excess of unmodified peptides. nih.govnih.gov The bio-orthogonal azide tag is central to this process, enabling enrichment through click chemistry. nih.govrsc.org

    An early method involved a multi-step process where the azide-tagged proteins or peptides were reacted with a biarylazacyclooctynone (BARAC) conjugated to biotin (B1667282), followed by affinity purification using streptavidin beads. nih.govacs.org While effective, this method could be time-consuming.

    More recent research has focused on developing faster and more efficient enrichment protocols. One such improved method utilizes dibenzocyclooctyne (DBCO) functionalized Sepharose beads for a direct, one-step enrichment of azide-tagged peptides. acs.orgnih.gov This approach streamlines the process and avoids the potential for co-enrichment of endogenously biotinylated proteins. nih.gov A comparative study using recombinant Cas9 protein and E. coli ribosomes demonstrated the superiority of the DBCO-bead method. For Cas9, the number of detectable cross-links increased from approximately 100 before enrichment to 580 after enrichment. acs.orgnih.gov To mimic a cellular lysate, cross-linked E. coli ribosomes were spiked into a tryptic HEK cell peptide background at ratios up to 1:100. Even in this complex mixture, the DBCO enrichment method proved highly sensitive, identifying a high number of cross-links and showing a 4-5 fold improvement in enrichment efficiency compared to the BARAC-biotin-streptavidin strategy. acs.orgacs.org

    Table 2: Comparison of Enrichment Methods for Azide-DSBSO Cross-Linked Peptides
    SampleEnrichment MethodNumber of Unique Cross-links IdentifiedKey FindingReference
    Cas9 ProteinNone~100DBCO-bead enrichment significantly increases the number of identified cross-links. acs.org, nih.gov
    DBCO-Sepharose Beads580
    E. coli RibosomeNone47The DBCO method more than doubled the number of identified cross-links. acs.org
    DBCO-Sepharose Beads109
    E. coli Ribosome in HEK Lysate (1:100)DBCO-Sepharose Beads~100Demonstrates high enrichment sensitivity even in highly complex samples. nih.gov

    Data Analysis Algorithms:

    The final step involves the analysis of mass spectrometry data to identify the cross-linked peptides. The MS-cleavable nature of Azide-DSBSO is a significant advantage here. nih.gov The two symmetric sulfoxide (B87167) groups in the spacer region create bonds that are designed to fragment predictably during tandem mass spectrometry (MS/MS), generating characteristic doublet ions. nih.govacs.org This signature fragmentation pattern simplifies the search and reduces ambiguity, as data analysis algorithms can be specifically instructed to look for these patterns. nih.gov

    Future Directions and Emerging Research Avenues

    Integration of Azide-DSBSO XL-MS with Other Structural Proteomics Techniques

    Cross-linking mass spectrometry (XL-MS) using reagents like Azide-DSBSO is increasingly being recognized not as a standalone technique, but as a powerful component of hybrid or integrative structural biology workflows. acs.orgnih.gov The distance constraints generated by XL-MS provide crucial, albeit low-resolution, spatial information that complements the data from high-resolution methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM). acs.orgresearchgate.netacs.org

    The combination of XL-MS with cryo-EM is particularly synergistic for studying the topology and structure of large, dynamic protein assemblies. researchgate.netacs.org While cryo-EM can provide detailed snapshots of protein structures, flexible regions or peripheral subunits are often poorly resolved. nih.gov XL-MS data can help to map these flexible regions and guide the correct placement of individual subunits within the lower-resolution segments of a cryo-EM density map. nih.gov This integrative approach has been successfully applied to complex molecular machines like proteasomes, ribosomes, and chromatin remodelers. acs.orgnih.gov Computational platforms such as the Integrative Modeling Platform (IMP) are designed to consolidate diverse data types from XL-MS, cryo-EM, and other techniques to generate more complete and accurate structural models of macromolecular complexes. nih.gov

    Advancements in Chemical Biology and Bioconjugation Strategies with Azide-DSBSO

    The bioorthogonal azide (B81097) group is a central feature of the Azide-DSBSO crosslinker, enabling highly specific and efficient conjugation reactions that can be performed in complex biological mixtures without interfering with native biochemical processes. nih.govresearchgate.net The primary bioconjugation strategy employed is "click chemistry."

    Initial protocols involved a copper-free click reaction between the crosslinker's azide tag and a strained alkyne, such as biarylazacyclooctynone (BARAC), conjugated to a biotin (B1667282) reporter tag for subsequent enrichment. nih.gov While effective, this two-step process (click reaction followed by streptavidin enrichment) has seen further innovation.

    A significant advancement is the development of a one-step enrichment method using dibenzocyclooctyne (DBCO) functionalized beads. nih.govresearchgate.net This streamlined approach, where the cross-linked peptides are directly captured on the beads via a click reaction, offers several advantages:

    Increased Efficiency: The one-step method demonstrates higher recovery and leads to a significant increase in the number of identified cross-links compared to the biotin-streptavidin enrichment protocol. nih.govresearchgate.net

    Reduced Background: By circumventing the use of biotin, it avoids the potential co-enrichment of endogenously biotinylated proteins, thereby increasing the specificity of the pulldown. acs.orgnih.gov

    Time Savings: The simplified workflow significantly reduces the time required for sample preparation. nih.govresearchgate.net

    Beyond cycloalkynes, the azide group is amenable to other bioorthogonal reactions, such as the Staudinger ligation, which involves reaction with a phosphine-based probe. thermofisher.com While less common for XL-MS enrichment with Azide-DSBSO to date, the versatility of the azide handle opens the door to future bioconjugation strategies, potentially involving novel capture moieties or fluorescent tags for different analytical applications. researchgate.net

    Potential for High-Throughput Screening and Interactome Profiling

    A major trajectory for XL-MS is its application to system-wide analyses, moving from single protein complexes to mapping entire cellular interactomes. acs.org Azide-DSBSO and its counterpart, Alkyne-A-DSBSO, are at the forefront of this effort due to their suitability for in vivo cross-linking and the robust enrichment strategies they enable. nih.govpnas.org

    The ability to perform cross-linking directly in living cells preserves native protein interactions that might be lost during traditional lysis and purification procedures. nih.govanr.fr The membrane permeability of Azide-DSBSO is critical for these in vivo applications. acs.orgmedchemexpress.eu Once the cells are cross-linked, the enrichment of tagged peptides is essential for detecting the low-abundance cross-linked species from the vast excess of unmodified peptides in a whole-cell lysate. nih.gov

    Several studies have demonstrated the power of this platform for large-scale applications:

    An Alkyne-A-DSBSO-based platform generated an expansive in vivo human interactome, identifying over 13,900 unique lysine-lysine linkages. pnas.org

    The Azide-DSBSO workflow has been successfully used to profile PPIs at the proteome scale in mammalian cells. nih.gov

    The technology has been extended to the analysis of clinical samples, such as patient-derived xenograft (PDX) tissues, to delineate disease-specific PPI networks. nih.gov

    The robust and increasingly efficient enrichment protocols, coupled with advances in mass spectrometry instrumentation and automated data analysis software, position Azide-DSBSO-based XL-MS as a high-throughput method for defining and comparing interaction network topologies at a systems level. nih.govpnas.org

    Development of Next-Generation Azide-Tagged Crosslinkers for Enhanced Specificity and Sensitivity

    The success of Azide-DSBSO has spurred the development of new crosslinkers that build upon its core principles while aiming to overcome remaining limitations in XL-MS. The goal is to continuously improve the confidence of cross-link identification and expand the depth of interactome coverage. anr.fruta.edu

    Emerging trends in crosslinker design include:

    Quantitative Cross-linking: The development of isotope-coded crosslinkers, such as the d₀- and d₁₀-labeled dimethyl disuccinimidyl sulfoxide (B87167) (DMDSSO), allows for the relative quantification of PPIs between different cellular states. nih.govacs.org This enables dynamic studies of how interactomes are remodeled in response to stimuli or disease.

    Dual-Cleavable and Multi-Reaction Moieties: To increase identification confidence, novel crosslinkers like DUCCT incorporate two different MS-cleavable bonds that yield distinct fragmentation patterns under different activation methods (e.g., CID and ETD). uta.edu This dual-signature approach significantly reduces ambiguity in peptide identification.

    Self-Cleavable and Dead-End Suppressing Reagents: A major challenge in XL-MS is the overwhelming abundance of "dead-end" cross-links, where only one arm of the reagent reacts. New designs for self-cleavable linkers aim to selectively remove non-cross-linked and dead-end modified peptides prior to MS analysis, thereby enriching for the most informative inter-linked peptides. anr.fr

    Expanded Chemical Diversity: While Azide-DSBSO targets lysine (B10760008) residues, future strategies will likely involve combining it with crosslinkers that have different reactive groups to target other amino acids (e.g., acidic residues or photo-activated moieties). pnas.orgrsc.org This combinatorial approach would provide a more comprehensive map of protein interaction interfaces.

    These next-generation reagents, many of which retain the valuable azide or alkyne handle for enrichment, promise to further enhance the specificity and sensitivity of XL-MS, pushing the boundaries of what can be discovered about protein structure and function in living systems. uta.eduyulab.org

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.